CAL-130 is classified as a phosphoinositide 3-kinase inhibitor. It specifically targets the p110γ and p110δ isoforms, which are implicated in several signaling pathways related to cancer development. The compound has been referenced in scientific literature discussing its efficacy in blocking the phosphorylation of Akt, a critical protein involved in cell signaling pathways that promote survival and growth .
The synthesis process usually requires careful control over reaction conditions such as temperature, concentration, and time to ensure the desired purity and yield of the final product. The specific conditions for CAL-130 synthesis remain proprietary or unpublished.
The molecular structure of CAL-130 includes functional groups that facilitate its interaction with the target enzymes. Although detailed structural data is limited, it is characterized by a framework that allows for effective binding to the active sites of phosphoinositide 3-kinases.
The molecular formula and weight specifics are typically provided in chemical databases but are not explicitly stated in the available literature. The compound's structural characteristics contribute to its selectivity and potency as an inhibitor.
CAL-130 primarily functions through competitive inhibition of phosphoinositide 3-kinases. Upon administration, it interacts with the active site of p110γ and p110δ, preventing substrate binding and subsequent phosphorylation events.
The inhibitory effects have been demonstrated through various biochemical assays where CAL-130 effectively reduces Akt phosphorylation levels in treated cells. This action disrupts downstream signaling pathways crucial for tumor growth and immune responses .
The mechanism by which CAL-130 exerts its effects involves binding to the ATP-binding site of phosphoinositide 3-kinases. This action inhibits the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, a key step in activating downstream signaling pathways that promote cell survival and proliferation.
In vivo studies have shown that administering CAL-130 at doses such as 10 mg/kg can significantly reduce thymocyte numbers without affecting plasma glucose or insulin levels, indicating a targeted effect on immune cells rather than systemic toxicity .
While specific physical properties such as melting point or solubility are not universally documented for CAL-130, compounds of similar classes typically exhibit moderate solubility in organic solvents.
CAL-130 is likely stable under standard laboratory conditions but may require protection from moisture or light to maintain integrity during storage. Its reactivity profile aligns with typical inhibitors targeting kinase enzymes.
CAL-130 is primarily investigated for its potential therapeutic applications in oncology and immunology. Its specificity for p110γ and p110δ makes it a candidate for treating cancers where these kinases play a pivotal role. Additionally, it may have applications in modulating immune responses, particularly in diseases characterized by dysregulated T cell activation.
CAL-130 emerged as a significant pharmaceutical candidate through targeted drug discovery programs focusing on phosphatidylinositol 3-kinase (PI3K) pathway modulation. First synthesized in the early 2010s, its chemical development addressed the need for isoform-selective PI3K inhibitors with improved therapeutic profiles. The compound (CAS 1431697-74-3) was specifically engineered to simultaneously target both p110δ and p110γ isoforms—a strategic approach to overcome compensatory signaling pathways that limited earlier mono-selective inhibitors [2] [3]. Initial pharmacological characterization revealed its unprecedented binding affinity, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range, positioning CAL-130 as a promising candidate for hematological malignancies. The development pathway involved sophisticated molecular modeling to optimize the benzothiazole core structure, enhancing both potency and kinase selectivity. Subsequent optimization yielded derivative forms including CAL-130 Hydrochloride (CAS 1431697-78-7) to improve aqueous solubility and bioavailability, and CAL-130 Racemate (CAS 474012-90-3) for comparative biochemical studies [5] [8]. These innovations represented a paradigm shift in PI3K inhibitor design, moving beyond the limitations of first-generation pan-PI3K inhibitors.
Contemporary research frameworks position CAL-130 within the dual-inhibition therapeutic strategy, recognizing that concurrent blockade of PI3Kδ and PI3Kγ disrupts complementary signaling networks in malignant cells. The prevailing mechanistic paradigm centers on these isoforms' roles in tumor microenvironment modulation and immune cell trafficking, extending beyond direct tumor cell cytotoxicity [3] [8].
Key biochemical properties establish CAL-130's distinctive pharmacological profile:
Table 1: Comparative Inhibition Profile of CAL-130 Against PI3K Isoforms
Isoform | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|
p110δ | 1.3 | 1.0 (reference) |
p110γ | 6.1 | 4.7 |
p110β | 56 | 43.1 |
p110α | 115 | 88.5 |
The therapeutic rationale extends beyond direct antiproliferative effects to encompass disruption of pro-tumorigenic cytokine networks. Evidence indicates that CAL-130-mediated PI3Kδ/γ inhibition reduces interleukin-6 (IL-6) and CXCL12 production in stromal cells, thereby diminishing survival signals to adjacent malignant cells. This dual mechanism—direct tumor cell cytotoxicity and microenvironment modulation—represents a significant advancement over single-pathway inhibitors [8].
Despite promising preclinical results, CAL-130 research faces several unresolved challenges:
Research Background: PI3K signaling hyperactivation occurs in >50% of hematological malignancies, yet existing mono-selective inhibitors demonstrate limited efficacy due to pathway redundancy and compensatory cross-activation. While CAL-130's dual δ/γ inhibition addresses this limitation, its translational application remains constrained by: (1) incomplete understanding of resistance mechanisms in solid tumors, (2) variable bioavailability across tissue compartments, and (3) undefined biomarkers predicting therapeutic response [3] [8].
Research Significance: Overcoming these limitations would substantially advance precision oncology. T-cell acute lymphoblastic leukemia (T-ALL) represents a particularly compelling indication, as approximately 68% of cases exhibit PTEN/PI3K pathway dysregulation. Current therapies achieve only 40-45% 5-year survival in relapsed/refractory cases, creating an urgent need for molecularly targeted alternatives. Furthermore, elucidating CAL-130's effects on tumor-stromal interactions could reveal novel combinatorial approaches applicable to diverse malignancies [8].
Solution Framework: This research aims to: (1) characterize acquired resistance mechanisms through longitudinal genomic analysis of CAL-130-treated malignancies, (2) develop nanoparticle-based delivery systems to enhance tumor penetration, and (3) identify predictive response biomarkers via phosphoproteomic profiling of PI3Kδ/γ substrates.
The primary research objectives focus on three translational domains:
Oncological Application Development: Expand CAL-130's therapeutic utility beyond T-ALL to include diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), where PI3Kδ/γ signaling contributes significantly to pathogenesis. Preclinical models demonstrate 72% reduction in tumor burden when CAL-130 (10 mg/kg) is administered orally every 8 hours to xenograft models, establishing proof-of-concept for clinical translation [3].
Mechanistic Elucidation: Decipher the relationship between PI3Kδ/γ inhibition and immune modulation. Recent findings indicate that CAL-130 disrupts macrophage polarization toward tumor-promoting M2 phenotypes, potentially enhancing antitumor immunity. This immunological dimension positions CAL-130 as a candidate for combination therapies with immune checkpoint inhibitors [8].
Theoretical Contribution: Establish a predictive framework for isoform-specific inhibitor applications. By mapping the differential expression patterns of p110δ and p110γ across 23 tumor types, researchers can identify malignancies most likely to respond to dual inhibition. Emerging evidence suggests head and neck squamous carcinomas with PIK3CD amplifications (occurring in 18% of cases) may represent an unexpected but viable therapeutic target [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7